An In-Depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid: A Versatile Reagent for Modern Organic Synthesis
An In-Depth Technical Guide to (4-Ethoxy-2,6-dimethylphenyl)boronic acid: A Versatile Reagent for Modern Organic Synthesis
Abstract
(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its unique structural architecture, characterized by a sterically encumbered boronic acid moiety flanked by two ortho-methyl groups and electronically influenced by a para-ethoxy group, imparts distinct reactivity and utility. This guide provides an in-depth examination of its chemical properties, a robust protocol for its synthesis, and a detailed exploration of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, we delve into the broader significance of the boronic acid functional group in drug discovery, particularly its role as a covalent, reversible inhibitor of serine proteases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile synthetic building block.
Core Chemical Profile and Physical Properties
(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a white to off-white solid at room temperature. Its core identity and key physical characteristics are summarized below. The di-ortho-methyl substitution significantly influences its solid-state packing and solubility, rendering it a valuable tool for constructing sterically demanding biaryl systems.
| Property | Value | Reference |
| IUPAC Name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | N/A |
| CAS Number | 1315342-15-4 | |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 168-172 °C (estimated) | [2] |
| Solubility | Soluble in organic solvents (e.g., THF, Dioxane, DMF, Methanol) | General Knowledge |
Note on Melting Point: An exact experimental value for this specific compound is not widely published. The provided range is an expert estimation based on closely related analogs such as 4-Methoxy-2,6-dimethylphenylboronic acid (168-172 °C) and 4-Ethoxy-2-methylphenylboronic acid (168 °C).[2]
Synthesis Pathway and Experimental Protocol
The synthesis of arylboronic acids is most commonly achieved through the reaction of an organometallic reagent, typically a Grignard reagent, with a borate ester, followed by acidic hydrolysis. This method provides a reliable and scalable route to (4-Ethoxy-2,6-dimethylphenyl)boronic acid from its corresponding aryl bromide.
Causality of the Synthetic Strategy
The chosen pathway hinges on the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic boron atom of the trialkyl borate. Key considerations for this synthesis are:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources (like water), which would quench the reagent and halt the reaction. Therefore, all glassware must be oven-dried, and anhydrous solvents must be used.
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Low Temperature: The reaction of the Grignard reagent with the borate ester is highly exothermic. Performing this step at low temperatures (-78 °C) is critical to control the reaction rate, prevent side reactions, and avoid over-addition to form borinic and boronic species.
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Acidic Workup: The initial product is a borate ester complex. Acidic hydrolysis is required to cleave the alkoxy groups and yield the final boronic acid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.
Step-by-Step Synthesis Protocol
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Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 equivalents) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Add a small crystal of iodine to initiate the reaction.
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Grignard Formation: Add a solution of 2-bromo-5-ethoxy-1,3-xylene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate, evidenced by heat evolution and disappearance of the iodine color. If necessary, gently warm the flask. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
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Borylation: Cool the resulting Grignard solution to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, ensuring the internal temperature does not rise above -65 °C. Stir the mixture at -78 °C for 2-3 hours.
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Hydrolysis and Isolation: Allow the reaction mixture to slowly warm to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl) cooled in an ice bath. Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (4-Ethoxy-2,6-dimethylphenyl)boronic acid as a crystalline solid.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-Ethoxy-2,6-dimethylphenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] This reaction is foundational in the synthesis of biaryls, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps:
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Oxidative Addition: A low-valent Pd(0) catalyst reacts with an aryl or vinyl halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which facilitates the transfer of the R² group to the palladium, displacing the halide.
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Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The steric hindrance from the two ortho-methyl groups in (4-Ethoxy-2,6-dimethylphenyl)boronic acid can make the transmetalation and reductive elimination steps more challenging. This necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst to promote these steps and achieve high yields.[4][5][6]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Interaction of a boronic acid with a serine protease active site.
Safety, Handling, and Storage
As with all laboratory chemicals, (4-Ethoxy-2,6-dimethylphenyl)boronic acid should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised.
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Hazard Identification:
[1]* Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield.
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
- Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. If dust is unavoidable, a NIOSH-approved particulate respirator is recommended.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling.
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Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place away from moisture.
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Conclusion
(4-Ethoxy-2,6-dimethylphenyl)boronic acid is a highly valuable and specialized reagent. Its sterically hindered nature makes it an ideal building block for the synthesis of complex, tetra-ortho-substituted biaryl compounds that are often challenging to access via other methods. Its central role in the robust and versatile Suzuki-Miyaura coupling reaction ensures its continued relevance in academic and industrial research. Furthermore, the boronic acid moiety itself represents a key pharmacophore in the design of covalent enzyme inhibitors, highlighting the dual utility of this compound class in both creating molecular architecture and imparting biological function. Proper understanding of its synthesis, reactivity, and handling will empower scientists to fully exploit its potential in the advancement of chemical and pharmaceutical sciences.
References
- Bone, R., Shenvi, A. B., Kettner, C. A., & Agard, D. A. (1987). Serine protease mechanism: structure of an inhibitory complex of α-lytic protease and a tightly bound peptide boronic acid. Biochemistry, 26(24), 7609–7614.
- Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(46), 16424-16429.
- Crompton, I. E., Cuthbert, B. K., Lowe, G., & Waley, S. G. (1988). Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. Biochemical Journal, 251(2), 453–459.
- Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
- Bhanuchandra, M., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(35), 6436-6444.
- Smoum, R., Rubinstein, A., & Srebnik, M. (2012). Boron-containing compounds as probes for biological systems. Chemical Society Reviews, 41(13), 4197-4210.
- Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Ghaffari, M., et al. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Gao, H., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
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GlobalChemMall. (4-Ethoxy-3,5-dimethylphenyl)boronic acid product page. Available at: [Link]
Sources
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- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
Figure 1. Chemical Structure of (4-Ethoxy-2,6-dimethylphenyl)boronic acid.
